4-Chloro-5-ethyl-2-methylpyrimidine
Overview
Description
4-Chloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.612760 g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES stringCCC1=CN=C(N=C1Cl)C
. The InChI Key is RHRZSUJCSOWRHN-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a boiling point of 209.1ºC at 760 mmHg and a flash point of 99.8ºC . Its density is 1.143g/cm³ .Scientific Research Applications
Synthesis and Properties of Derivatives
The scientific research around 4-Chloro-5-ethyl-2-methylpyrimidine explores its application in synthesizing various organic compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, showcasing analgesic, anti-inflammatory, and immunosuppressive activities. This highlights its role in developing new therapeutic agents (Malinka, Zawisza, & Zajac, 1989).
Crystal Structure and Cytotoxic Activity
Research into the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives derived from this compound provides insights into its potential for creating cancer therapeutics. The study examines the impact of different substituents on the pyrimidine ring, affecting the compound's hydrogen-bond interactions and cytotoxicity against various cancer cell lines, offering a pathway to novel cancer treatments (Stolarczyk et al., 2018).
Antiviral Activity of Nucleoside Analogues
The compound's derivatives have been investigated for their antiviral properties, particularly against retroviruses. 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with various substitutions at the 5-position, have shown significant inhibitory activity against the replication of human immunodeficiency virus and Moloney murine sarcoma virus in cell culture. This research opens avenues for developing antiretroviral drugs based on this compound (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Agents
The compound's utility extends to the synthesis of antimicrobial agents. Specific mercapto-and aminopyrimidine derivatives synthesized from this compound have shown in vitro activity against pathogenic microorganisms, indicating its potential in developing new antimicrobial drugs (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Synthesis of Anticancer Drug Intermediates
Furthermore, 4,6-Dichloro-2-methylpyrimidine, a derivative of this compound, has been identified as an important intermediate in synthesizing the anticancer drug dasatinib. This research demonstrates the compound's significance in pharmaceutical manufacturing processes, contributing to the development of effective cancer therapies (Guo Lei-ming, 2012).
Mechanism of Action
Target of Action
Pyrimidine-based compounds are generally associated with the inhibition of enzymes involved in various biological processes .
Mode of Action
It is known that pyrimidine-based compounds often function by suppressing the activity of certain enzymes, leading to changes in cellular processes .
Properties
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRZSUJCSOWRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635259 | |
Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-71-5 | |
Record name | 4-Chloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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